molecular formula C23H32N4O3S B2913255 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide CAS No. 1235389-95-3

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2913255
CAS No.: 1235389-95-3
M. Wt: 444.59
InChI Key: YOXZWCYFLOTOFF-UHFFFAOYSA-N
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Description

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps, starting with the preparation of the cyclohexene and piperidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • Ethyl 1-cyclohexene-1-acetate

Uniqueness

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S/c1-31-22-19(8-5-12-25-22)23(30)27-14-10-18(11-15-27)16-26-21(29)20(28)24-13-9-17-6-3-2-4-7-17/h5-6,8,12,18H,2-4,7,9-11,13-16H2,1H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXZWCYFLOTOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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